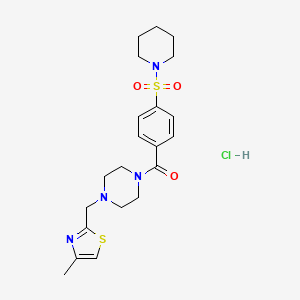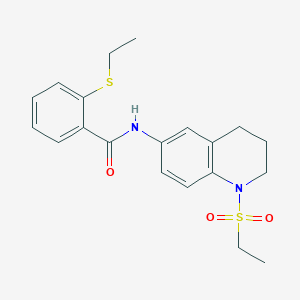
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride is a complex organic compound that features a combination of thiazole, piperazine, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of the Thiazole Intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents under controlled conditions.
Synthesis of the Piperazine Intermediate: This step involves the alkylation of piperazine with the thiazole intermediate.
Coupling with Piperidine Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4-Methylthiazol-2-yl)methyl)piperazine
- **(Piperidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S2.ClH/c1-17-16-29-20(22-17)15-23-11-13-24(14-12-23)21(26)18-5-7-19(8-6-18)30(27,28)25-9-3-2-4-10-25;/h5-8,16H,2-4,9-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJGJRLHSKTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2909999.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2910002.png)

![5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910005.png)
![1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol](/img/structure/B2910006.png)
![1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2910007.png)





![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)
